3-(2-Chloroethyl)-1-ME-6,7-dihydro(1,3)thiazolo(2,3-F)purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)-1-ME-6,7-dihydro(1,3)thiazolo(2,3-F)purine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of thiazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1-ME-6,7-dihydro(1,3)thiazolo(2,3-F)purine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable precursor with sulfur and a halogenating agent.
Cyclization: The intermediate is then cyclized to form the thiazolopyrimidine core.
Introduction of the Chloroethyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could potentially occur at the carbonyl groups.
Substitution: The chloroethyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where thiazolopyrimidines have shown efficacy.
Industry
Industrial applications might involve its use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethyl)-1-ME-6,7-dihydro(1,3)thiazolo(2,3-F)purine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolopyrimidines: Other compounds in this class may include different substituents on the thiazole or pyrimidine rings.
Purine Derivatives: Compounds with similar purine structures but different functional groups.
Uniqueness
The unique combination of the thiazole and purine rings, along with the chloroethyl group, may confer specific biological activities or chemical reactivity that distinguishes it from other compounds.
Eigenschaften
Molekularformel |
C10H11ClN4O2S |
---|---|
Molekulargewicht |
286.74 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
InChI |
InChI=1S/C10H11ClN4O2S/c1-13-7-6(14-4-5-18-9(14)12-7)8(16)15(3-2-11)10(13)17/h2-5H2,1H3 |
InChI-Schlüssel |
CBHAZGVCWBLGGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)CCCl)N3CCSC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.